4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine
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Overview
Description
4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced through the reaction of the oxazole derivative with a sulfonyl chloride.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-chlorophenyl)oxazol-5-yl)morpholine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-(4-((4-Methylphenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKYWPDBUTBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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